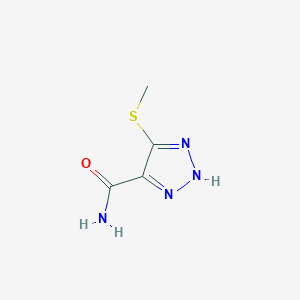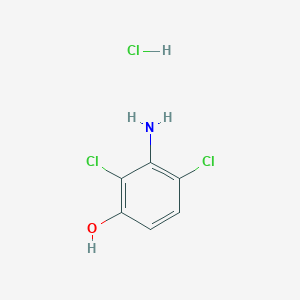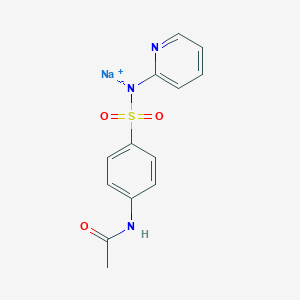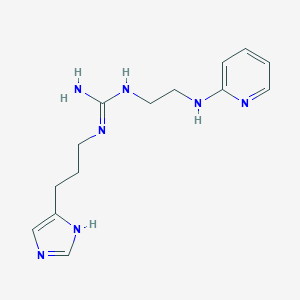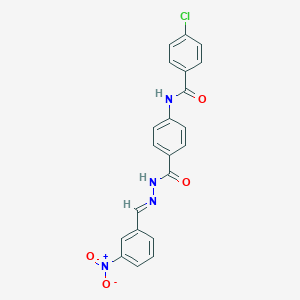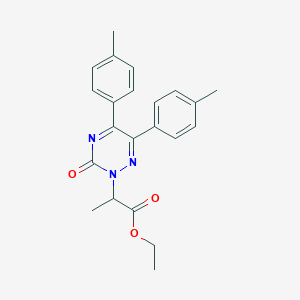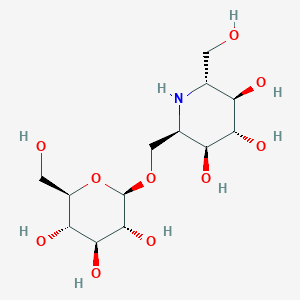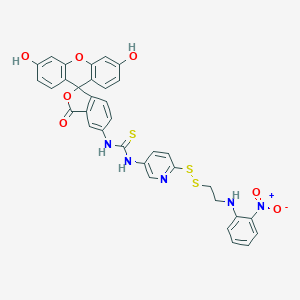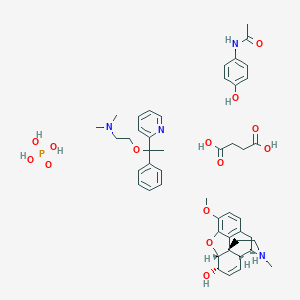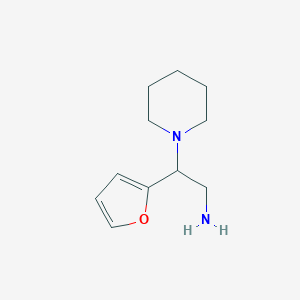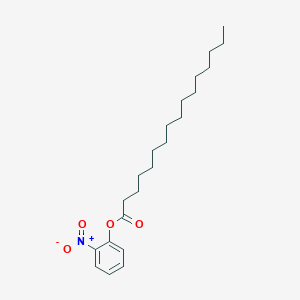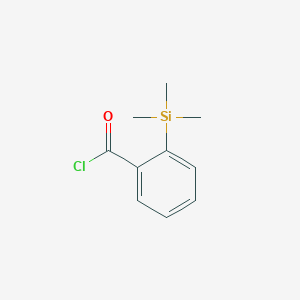
2-(Trimethylsilyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)benzoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is often used as a reagent in organic synthesis. This compound is also known as TMS benzoyl chloride and is a colorless liquid that is soluble in most organic solvents.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)benzoyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an important reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Trimethylsilyl)benzoyl chloride. However, it is known that this compound can react with biological molecules such as proteins and nucleic acids, which can lead to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Trimethylsilyl)benzoyl chloride in lab experiments is its high reactivity, which allows for the efficient synthesis of a wide range of organic compounds. However, this compound can be hazardous and requires careful handling due to its corrosive and toxic nature.
Orientations Futures
There are several future directions for research involving 2-(Trimethylsilyl)benzoyl chloride. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly in the synthesis of new drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(Trimethylsilyl)benzoyl chloride involves the reaction of benzoyl chloride with trimethylsilyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at room temperature and the product is obtained in good yield.
Applications De Recherche Scientifique
2-(Trimethylsilyl)benzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of a variety of compounds such as esters, amides, and ketones. This compound is also used in the synthesis of natural products such as alkaloids and terpenes.
Propriétés
Numéro CAS |
100475-98-7 |
|---|---|
Nom du produit |
2-(Trimethylsilyl)benzoyl chloride |
Formule moléculaire |
C10H13ClOSi |
Poids moléculaire |
212.75 g/mol |
Nom IUPAC |
2-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
Clé InChI |
CLMNKQSTJHNSMB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Synonymes |
Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



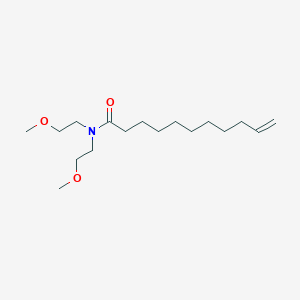
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
